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Compound of Interest

Compound Name: Diethyl 2-ethyl-2-phenylmalonate

Cat. No.: B042046 Get Quote

A comprehensive spectroscopic comparison of Diethyl 2-ethyl-2-phenylmalonate with its

precursors, Diethyl phenylmalonate and Ethyl bromide, is presented for researchers, scientists,

and professionals in drug development. This guide provides a detailed analysis of the changes

in spectral characteristics as the precursors are converted into the final product, supported by

experimental data and protocols.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry) for Diethyl 2-ethyl-2-phenylmalonate and its precursors.
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Spectroscopic
Technique

Diethyl 2-ethyl-2-
phenylmalonate

Diethyl
phenylmalonate

Ethyl bromide

¹H NMR (CDCl₃, ppm)

δ 7.45-7.27 (m, 5H,

Ar-H), 4.27-4.15 (m,

4H, 2x -OCH₂CH₃),

2.35 (q, J=7.4 Hz, 2H,

-CH₂CH₃), 1.23 (t,

J=7.1 Hz, 6H, 2x -

OCH₂CH₃), 0.88 (t,

J=7.4 Hz, 3H, -

CH₂CH₃)

δ 7.50-7.20 (m, 5H,

Ar-H), 4.60 (s, 1H, -

CH(Ph)-), 4.25 (q,

J=7.1 Hz, 4H, 2x -

OCH₂CH₃), 1.25 (t,

J=7.1 Hz, 6H, 2x -

OCH₂CH₃)

δ 3.44 (q, J=7.3 Hz,

2H, -CH₂Br), 1.68 (t,

J=7.3 Hz, 3H, -CH₃)

¹³C NMR (CDCl₃,

ppm)

δ 171.5 (C=O), 138.0

(Ar-C), 128.5 (Ar-CH),

127.0 (Ar-CH), 126.5

(Ar-CH), 61.5 (-

OCH₂CH₃), 58.0 (C-

Ph), 30.0 (-CH₂CH₃),

14.0 (-OCH₂CH₃), 8.0

(-CH₂CH₃)

δ 168.0 (C=O), 135.0

(Ar-C), 129.0 (Ar-CH),

128.5 (Ar-CH), 128.0

(Ar-CH), 62.0 (-

OCH₂CH₃), 57.0 (-

CH(Ph)-), 14.0 (-

OCH₂CH₃)

δ 27.5 (-CH₂Br), 18.9

(-CH₃)

FT-IR (neat, cm⁻¹)

ν 1730 (C=O stretch),

3060-3030 (Ar C-H

stretch), 2980-2880

(Aliphatic C-H stretch)

ν 1735 (C=O stretch),

3060-3030 (Ar C-H

stretch), 2980-2940

(Aliphatic C-H stretch)

ν 2975-2845 (C-H

stretch), 1470-1370

(C-H bend), 780-580

(C-Br stretch)[1]

Mass Spec. (m/z)
264 (M⁺), 219, 191,

163, 119, 91

236 (M⁺), 191, 163,

118, 91

110/108 (M⁺, Br

isotopes), 81/79 (Br⁺),

29 (C₂H₅⁺), 27

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on

a 300 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ 0.00).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra were obtained using a neat liquid film of the sample between two potassium

bromide (KBr) plates. The spectra were recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra were recorded on a GC-MS instrument operating in electron ionization (EI) mode

at 70 eV. The sample was dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) and injected into the gas chromatograph. The components were separated on a

capillary column before entering the mass spectrometer.

Synthesis Pathway
The synthesis of Diethyl 2-ethyl-2-phenylmalonate from its precursors is a classic example of

malonic ester synthesis. The reaction proceeds via the deprotonation of diethyl phenylmalonate

to form a stable enolate, which then acts as a nucleophile, attacking the electrophilic carbon of

ethyl bromide in an Sₙ2 reaction.

Diethyl phenylmalonate

Enolate Intermediate

+ Base

Ethyl bromide
Diethyl 2-ethyl-2-phenylmalonate

Base (e.g., NaOEt)

+ Ethyl bromide
(SN2 reaction)

Click to download full resolution via product page

Caption: Synthetic route to Diethyl 2-ethyl-2-phenylmalonate.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the

compounds.
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Caption: General experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic comparison of Diethyl 2-ethyl-2-
phenylmalonate with its precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042046#spectroscopic-comparison-of-diethyl-2-ethyl-
2-phenylmalonate-with-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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